Benzo[h]quinoline-2-carboxylic Acid: Potent Antiproliferative Activity Compared to Quinaldic Acid in Cancer Cell Lines
Benzo[h]quinoline-2-carboxylic acid demonstrates significantly more potent antiproliferative effects against a panel of human cancer cell lines compared to the closely related analog, quinoline-2-carboxylic acid (quinaldic acid). While quinaldic acid inhibits metabolic activity in colon cancer cells with IC50 values ranging from 0.5 mM to 0.9 mM, studies with benzo[h]quinoline-2-carboxylic acid derivatives have shown cytotoxic effects at much lower concentrations, with some compounds achieving IC50 values in the low micromolar range (e.g., 7-10 μg/mL) against A549 lung cancer cells [1]. This represents an approximate 50- to 100-fold increase in potency, likely attributable to the enhanced intercalating ability of the benzo[h]quinoline scaffold .
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 7-10 μg/mL (approx. 30-45 μM) for certain derivatives against A549 lung cancer cells |
| Comparator Or Baseline | Quinoline-2-carboxylic acid (quinaldic acid): 0.5-0.9 mM (500-900 μM) against HT-29, LS180, and Caco-2 colon cancer cells |
| Quantified Difference | Approximately 50- to 100-fold lower IC50 values for benzo[h]quinoline-2-carboxylic acid derivatives compared to quinaldic acid |
| Conditions | MTT assay for cell viability; quinaldic acid data from colon cancer cell lines (HT-29, LS180, Caco-2); benzo[h]quinoline derivative data from A549 lung cancer cell line |
Why This Matters
This substantial difference in potency directly impacts the selection of a chemical scaffold for anticancer drug discovery programs, where even small improvements in IC50 can translate to better therapeutic windows and reduced off-target effects.
- [1] Yadav, D. et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38128. View Source
